p-Dimethylaminodiazobenzenesulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
CAS No. |
150-70-9 |
|---|---|
Molecular Formula |
C8H11N3O3S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]iminosulfamic acid |
InChI |
InChI=1S/C8H11N3O3S/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14/h3-6H,1-2H3,(H,12,13,14) |
InChI Key |
FLTYACUMGDVPLP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O |
Other CAS No. |
150-70-9 |
Related CAS |
140-56-7 (hydrochloride salt) |
Synonyms |
dexon dexon (fungicide) dexon (fungicide), sodium salt fenaminosulf fenaminosulf free acid p-dimethylaminodiazobenzenesulfonic acid |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
p-Dimethylaminodiazobenzenesulfonic acid is primarily utilized as an intermediate in organic synthesis, particularly in the production of azo dyes. These dyes are significant due to their vibrant colors and stability, making them suitable for applications in textiles, plastics, and biological staining techniques.
Table 1: Comparison of Azo Dyes Synthesized from this compound
| Dye Name | Color | Application Area | Stability |
|---|---|---|---|
| Azo Yellow | Yellow | Textiles | High |
| Azo Red | Red | Food industry | Medium |
| Azo Blue | Blue | Biological staining | High |
Agricultural Applications
In agriculture, this compound serves as a fungicide and insecticide . Its efficacy against various pests makes it valuable for protecting crop yields. Additionally, its properties allow for potential applications in environmental remediation efforts, such as adsorbing heavy metals from contaminated environments .
Case Study: Use as a Fungicide
A study conducted on the effectiveness of this compound in controlling fungal growth on crops demonstrated significant reductions in fungal populations compared to untreated controls. The compound was particularly effective against common pathogens like Fusarium and Aspergillus species.
Analytical Applications
Due to its high solubility and stability, this compound is also used as a laboratory reagent . It can be employed in various analytical procedures, including:
- Spectrophotometry: As a standard for calibration curves.
- Chromatography: For the separation of complex mixtures.
Safety and Environmental Considerations
While this compound has beneficial applications, it is essential to consider its potential mutagenic effects observed in laboratory studies. Research indicates that exposure may lead to genetic mutations, necessitating careful handling and usage protocols .
Q & A
Basic Research Questions
Q. What are the established synthesis methods for p-dimethylaminodiazobenzenesulfonic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves diazotization of p-dimethylaminobenzene derivatives followed by coupling with benzenesulfonic acid. Critical parameters include maintaining pH < 2 during diazotization (using HCl/NaNO₂ at 0–5°C) and coupling at controlled temperatures (20–25°C). Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/methanol) improves purity. Yield optimization requires iterative adjustments of reactant stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing p-dimethylaminodiazobenzenesulfonic acid?
- Methodology :
- UV-Vis Spectroscopy : Confirms the azo chromophore (λₐᵦₛ ~400–500 nm) and electronic effects of the dimethylamino group.
- ¹H/¹³C NMR : Identifies substituent positions (e.g., dimethylamino protons at δ ~3.0 ppm, aromatic protons split by coupling).
- IR Spectroscopy : Detects sulfonic acid (–SO₃H) stretches (~1030 cm⁻¹, asymmetric; ~1170 cm⁻¹, symmetric).
- HPLC : Assesses purity (C18 column, mobile phase: acetonitrile/0.1% TFA) and quantifies byproducts.
Cross-validation with elemental analysis ensures stoichiometric accuracy .
Q. How should p-dimethylaminodiazobenzenesulfonic acid be stored to mitigate instability risks?
- Methodology : The compound is shock-sensitive and thermally unstable. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Desiccants (silica gel) prevent hydrolysis of the sulfonic acid group. Avoid mechanical stress (grinding) and exposure to direct light. Stability testing via accelerated aging studies (40°C/75% RH for 6 months) can predict shelf-life .
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